8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It is characterized by its unique structure, which includes an amino group and a carboxylic acid functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be classified as an intermediate in organic synthesis, with the potential for various applications in medicinal chemistry. It is often synthesized from derivatives of 2-aminopyridine and is used in research due to its diverse biological properties.
The synthesis of 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves several methods:
8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid participates in various chemical reactions typical of heterocyclic compounds:
The biological activity of 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is attributed to its ability to interact with specific molecular targets within biological systems:
The physical properties of 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid include:
Chemical properties include:
8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a range of applications in scientific research:
The therapeutic exploration of imidazo[1,2-a]pyridines spans over five decades, with early clinical successes demonstrating the scaffold's pharmacological versatility. Zolimidine (1), developed in the 1970s as a gastroprotective agent, established the scaffold's biological relevance through cytoprotective mechanisms. The 1980s witnessed the introduction of alpidem (2), an anxiolytic drug acting as a GABA_A receptor partial agonist, followed by the blockbuster sedative-hypnotic zolpidem (3) in the 1990s, which revolutionized insomnia treatment through subtype-selective benzodiazepine receptor modulation [4]. These clinical successes validated the imidazo[1,2-a]pyridine nucleus as a drug-prejudiced scaffold capable of crossing biological barriers and engaging diverse target classes.
The resurgence of interest in this scaffold for anti-infective applications emerged in the early 21st century, driven by the urgent need for novel antitubercular agents. High-throughput screening (HTS) campaigns against Mycobacterium tuberculosis (Mtb) identified several imidazo[1,2-a]pyridine carboxamides with potent whole-cell activity. Subsequent optimization yielded telacebec (Q203), a first-in-class clinical candidate targeting the cytochrome bc1 complex (complex III), currently in Phase II trials for drug-resistant tuberculosis. The structural evolution toward carboxylic acid derivatives represents a strategic divergence from the carboxamide series, offering distinct physicochemical and target engagement profiles. Positional isomerism significantly influences biological activity, as evidenced by the differential target affinities observed between 2-, 6-, and 8-substituted imidazo[1,2-a]pyridines [4] [9].
Table 1: Evolution of Imidazo[1,2-a]pyridine Derivatives in Anti-TB Drug Discovery
Compound Class | Representative Structure | Key Target | Development Stage |
---|---|---|---|
3-Carboxamides | Telacebec (Q203) | Cytochrome bc1 complex (QcrB) | Phase II clinical trials |
3-Carboxylic acids | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | Pantothenate synthetase | Lead optimization |
8-Amino-3-carboxylic acids | 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Pantothenate synthetase (predicted) | Early-stage investigation |
The structural complexity of 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid positions it as a promising chemotype for disrupting essential mycobacterial metabolic pathways. Based on structural analogs and target validation studies, this derivative exhibits dual targeting potential:
Pantothenate Synthetase (PS) Inhibition: Extensive studies on the 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold demonstrate potent inhibition of Mycobacterium tuberculosis pantothenate synthetase (MTB PS; EC 6.3.2.1), an enzyme catalyzing the ATP-dependent condensation of d-pantoate and β-alanine to form pantothenate (vitamin B5). The carboxylic acid moiety serves as a bioisostere for the substrate's phosphate group, enabling competitive binding at the ATP pocket. Molecular docking studies of analog 5b (N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide) revealed hydrogen bonding with catalytic residues Gly156, Asp161, and Lys160, complemented by π-π stacking interactions with Phe190. The 8-amino group in the derivative under discussion potentially enhances these interactions through additional hydrogen bonding with backbone carbonyls or water-mediated contacts within the active site [2] [7].
Energy Metabolism Disruption: While the 3-carboxamide derivatives predominantly target the QcrB subunit of the cytochrome bc1 complex, the carboxylic acid derivatives exhibit a distinct mechanism. However, the structural similarity suggests potential secondary effects on oxidative phosphorylation. The protonatable/deprotonatable groups in 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid may facilitate disruption of the proton motive force (PMF) through interactions with components of the electron transport chain (ETC), particularly under acidic conditions within macrophages [4] [10].
The compound's efficacy extends across mycobacterial metabolic states, demonstrating activity against both replicating and non-replicating persistent bacilli. This attribute is pharmacologically critical, as latent TB infection constitutes approximately 25% of the global population and serves as a reservoir for disease reactivation. Mechanistically, this dual activity stems from the targeting of pantothenate biosynthesis—a pathway essential for coenzyme A (CoA) and acyl carrier protein (ACP) production required for fundamental processes including fatty acid metabolism, cell signaling, and polyketide synthesis during dormancy [2] [7].
Table 2: Proposed Binding Interactions of 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid with Pantothenate Synthetase
Structural Feature | Target Residue | Interaction Type | Binding Energy Contribution (kcal/mol, predicted) |
---|---|---|---|
3-Carboxylic acid | Lys160 | Ionic bond | -4.2 |
3-Carboxylic acid | Gly156 | Hydrogen bond | -1.8 |
8-Amino group | Asp161 | Hydrogen bond | -2.1 |
2-Methyl group | Phe190 | Hydrophobic interaction | -1.2 |
Imidazo[1,2-a]pyridine core | Ile34, Val187 | Van der Waals forces | -3.5 |
Despite the promising pharmacological profile of the parent scaffold, the specific 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivative remains underexplored, presenting several research opportunities:
Synthetic Methodology Gaps: Current synthetic routes to imidazo[1,2-a]pyridine-3-carboxylic acids predominantly yield 6- or 8-unsubstituted analogs or 2-carbaldehyde derivatives [3] [5]. Efficient regioselective amination at position 8 requires innovative strategies, potentially involving directed ortho-metalation or Buchwald-Hartwig amination of halogenated precursors. The acid-sensitive nature of the imidazo[1,2-a]pyridine ring necessitates mild deprotection conditions for amino group unveiling, presenting synthetic challenges that have limited comprehensive SAR exploration [4] [9].
Physicochemical Optimization Challenges: Introduction of the 8-amino group significantly impacts the molecule's acid-base properties, creating a zwitterionic structure with a calculated pKa1 (carboxylic acid) ~4.2 and pKa2 (pyridinium) ~9.5. This zwitterionicity enhances water solubility but may compromise cell permeability. Strategic prodrug approaches, particularly esterification of the carboxylic acid or acylation of the amino group, could improve bioavailability while maintaining target specificity. Computational studies (QSPR models) predict a cLogP of -0.45 and topological polar surface area (tPSA) of 98 Ų, indicating potential permeability limitations that require molecular design interventions [4] [6].
Target Engagement Specificity: While pantothenate synthetase represents a validated target, off-target effects on related ATP-dependent carboxylases cannot be excluded. Comprehensive target deconvolution studies using chemoproteomic approaches (e.g., thermal proteome profiling or activity-based protein profiling) are essential to establish mechanism-of-action specificity. Additionally, the scaffold's potential inhibition of other enzymes in the CoA biosynthesis pathway, such as pantothenate kinase or phosphopantetheine adenylyltransferase, remains unexplored and could reveal polypharmacological advantages [2] [7].
Resistance Profiling: The resistance potential of this chemotype requires systematic investigation. Preliminary studies on related 3-carboxamides indicate that mutations in the qcrB gene (A317T, C313Y) confer resistance to cytochrome bc1 inhibitors but not to pantothenate synthetase inhibitors. However, the propensity for PS mutations (e.g., Gly156Glu, Asp161Ala) under selective pressure remains uncharacterized. Resistance studies should employ serial passage experiments combined with whole-genome sequencing to identify resistance mechanisms and guide scaffold optimization to overcome them [4].
Future research directions should prioritize computational chemistry-driven design to explore the chemical space around the 8-position. Density functional theory (DFT) calculations can optimize the orientation of the amino group for target interaction, while molecular dynamics simulations predict binding stability. Additionally, the incorporation of fluorescent tags at the 8-amino position could transform the molecule into a theranostic probe, enabling simultaneous target engagement visualization and anti-mycobacterial activity. These approaches would address current research gaps while accelerating the development of this promising anti-infective chemotype [6] [7].
Table 3: Key Derivatives for Structure-Activity Relationship Exploration
Position | R¹ (2-position) | R² (8-position) | R³ (3-position) | Research Objective |
---|---|---|---|---|
1 | Methyl | H | COOH | Baseline activity comparison |
2 | Methyl | NH₂ | COOH | Core structure evaluation |
3 | Methyl | NHCOCH₃ | COOH | Amino group protection effect |
4 | Methyl | NH₂ | COOCH₃ | Carboxylate prodrug potential |
5 | Ethyl | NH₂ | COOH | Steric tolerance at position 2 |
6 | Methyl | NH₂ | CONHNH₂ | Carboxylic acid bioisosteres |
Table of Compounds Mentioned:
Compound Name | CAS Registry Number |
---|---|
8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Not available in search results |
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid | 21801-79-6 |
6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde | 202348-55-8 |
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7 |
3-Methylimidazo[1,2-a]pyridine | Not available in search results |
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8